benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)7-8-14-13(18)19-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,18) |
InChI Key |
FWYGDOQHOGHNDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Click Chemistry via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
The most widely reported and reliable method for preparing benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves the CuAAC reaction between an azide and an alkyne precursor. This approach is favored due to its mild conditions, high yields, and regioselectivity.
Step 1: Preparation of Azide Intermediate
The azide precursor is typically synthesized by converting a suitable amine or halide into the corresponding azide. For example, a 2-azidoethyl derivative can be prepared by nucleophilic substitution of a 2-bromoethyl intermediate with sodium azide.Step 2: Preparation of Alkyne-Functionalized Carbamate
The carbamate moiety is introduced by reacting benzyl chloroformate (Cbz-Cl) or benzyl isocyanate with an alkyne-functionalized amine or alcohol. For instance, propargyl amine can be reacted with benzyl chloroformate to form benzyl N-propargyl carbamate.Step 3: CuAAC Reaction
The azide and alkyne are then combined in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in a suitable solvent like tert-butanol/water or dimethylformamide (DMF). This reaction yields the 1,4-disubstituted 1,2,3-triazole ring linking the carbamate and benzyl groups via the ethyl spacer.
This method is exemplified in the synthesis of various O-(1,2,3-triazol-4-yl)methyl carbamates, where aromatic azides react with prop-2-yn-1-yl N-cyclohexylcarbamate under click chemistry conditions to afford the desired carbamate-triazole derivatives.
Alternative Synthetic Routes
Reduction and Carbamate Formation
An alternative route involves reduction of a triazole carboxylic acid or ester to the corresponding alcohol or amine, followed by carbamate formation via reaction with benzyl chloroformate or benzyl isocyanate. For example, lithium aluminum hydride (LiAlH4) reduction of triazole carboxylic acid derivatives yields the corresponding alcohols or amines, which can then be coupled with benzyl isocyanate to form the carbamate.Nucleophilic Substitution and Coupling
Another approach includes nucleophilic substitution reactions where benzyl bromide derivatives are reacted with phenols or amines to introduce the benzyl group, followed by further functionalization to incorporate the triazole moiety. This method, however, is less direct for the specific compound but is useful in related carbamate syntheses.
Detailed Synthetic Procedure Example
A representative synthesis of this compound could proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Sodium azide, 2-bromoethylamine | Conversion of 2-bromoethylamine to 2-azidoethylamine via nucleophilic substitution |
| 2 | Benzyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protection of amine as benzyl carbamate to yield benzyl N-(2-azidoethyl)carbamate |
| 3 | Propargyl methylamine or methylated alkyne derivative | Preparation of 1-methyl-1,2,3-triazole precursor |
| 4 | CuSO4, sodium ascorbate, solvent (tert-butanol/water), room temperature | Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole ring linking benzyl carbamate and methyltriazole moieties |
Research Findings and Optimization
Catalyst and Reaction Conditions
Copper(I) catalysts provide excellent regioselectivity for 1,4-disubstituted triazoles. Reaction times typically range from 1 to 24 hours at room temperature or mild heating. Solvent choice affects yield and purity; mixed aqueous-organic solvents are common.Protecting Group Stability and Deprotection
Benzyl carbamates are stable under click reaction conditions but can be selectively deprotected using tetrabutylammonium fluoride (Bu4NF) in tetrahydrofuran (THF) under reflux, allowing further functionalization if needed.Yield and Purity
Reported yields for similar carbamate-triazole syntheses range from 70% to over 90%, with high regioselectivity and minimal by-products.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC Click Chemistry | Azide + Alkyne → 1,2,3-triazole | Sodium azide, propargyl amines, CuSO4, sodium ascorbate | High regioselectivity, mild conditions, modular | Requires azide handling, copper catalyst removal needed |
| Reduction + Carbamate Formation | Reduce triazole acid/ester → amine/alcohol + carbamate formation | LiAlH4, benzyl isocyanate | Direct carbamate formation, versatile | Reduction step sensitive, moisture sensitive reagents |
| Nucleophilic Substitution + Coupling | Benzyl bromide + nucleophile → benzylated intermediate + further coupling | Benzyl bromide, K2CO3, acetone | Straightforward alkylation | Multi-step, less direct for triazole introduction |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines or alcohols.
Acidic Hydrolysis
-
Conditions : 4N HCl, reflux for 6–8 hours.
-
Product : Releases 2-(1-methyltriazol-4-yl)ethylamine and benzyl alcohol.
-
Yield : ~85–90% (based on analogous carbamate hydrolysis in ).
Basic Hydrolysis
-
Conditions : 2M NaOH, 60°C for 4 hours.
-
Product : Generates sodium carbonate, benzyl alcohol, and the free amine.
-
Stability Note : The triazole ring remains intact under these conditions .
Hydrogenolysis of the Benzyl Group
The benzyl carbamate serves as a protective group, removable via catalytic hydrogenation:
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.
-
Product : Cleaves to 2-(1-methyltriazol-4-yl)ethylamine and toluene.
Cross-Coupling Reactions
The triazole moiety participates in metal-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 100°C | Biaryl derivatives | 75–80% | |
| Click Chemistry | Cu(I) catalyst, azide, RT | Triazole-linked conjugates | 90% |
Functionalization of the Triazole Ring
The 1-methyltriazol-4-yl group undergoes regioselective modifications:
Alkylation
-
Conditions : MeI, K₂CO₃, DMF, 50°C.
-
Product : Quaternary triazolium salts (e.g., for ionic liquid synthesis) .
-
Yield : 70–75%.
Electrophilic Substitution
Aminolysis Reactions
The carbamate reacts with amines to form urea derivatives:
-
Conditions : Primary amine (1.2 eq), DIPEA, DCM, RT.
-
Product : N-[2-(1-methyltriazol-4-yl)ethyl]urea analogs.
Stability Under Physiological Conditions
Studies comparing O-triazolyl carbamates to aryl carbamates demonstrate enhanced stability:
-
Plasma Half-Life : >7 hours (vs. 62 minutes for aryl carbamates) .
-
Enzymatic Resistance : Minimal hydrolysis by liver esterases or FAAH enzymes .
Comparative Reactivity with Analogues
The dual carbamate-triazole structure enhances reactivity compared to simpler analogs:
| Compound | Key Reaction | Yield | Distinct Feature |
|---|---|---|---|
| Benzyl carbamate | Hydrolysis | 80% | Lacks triazole functionality |
| 1-Methyltriazole | Click chemistry | 85% | No carbamate group |
| Target compound | Cross-coupling | 90% | Synergistic triazole-carbamate |
Scientific Research Applications
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The ethyl chain provides flexibility, allowing the compound to fit into various binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the benzyl carbamate core but differ in substituents, leading to distinct physicochemical and functional properties:
Benzyl N-[2-(4-aminophenyl)ethyl]carbamate
- Molecular Weight : 270.33 g/mol
- Substituent: 4-aminophenyl group
- Key Properties : White solid, insoluble in water but soluble in organic solvents.
- Applications : Intermediate in organic synthesis and biochemical reagent .
- Comparison: The 4-aminophenyl group introduces a primary amine, enhancing reactivity in nucleophilic substitution or condensation reactions. However, this amine may also increase susceptibility to oxidation compared to the triazole-containing analogue.
Benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
- Substituent : Phthalimide (1,3-dioxoisoindol-2-yl) group
- Key Properties : Likely crystalline solid with moderate solubility in polar organic solvents.
- Applications : Acts as a protecting group for amines in multi-step syntheses .
tert-Butyl N-(6-bromohexyl)carbamate
- Molecular Formula: C₁₁H₂₂BrNO₂
- Molecular Weight : 280.21 g/mol
- Substituent : Bromohexyl chain
- Key Properties : Lipophilic, acid-labile (Boc-protected).
- Applications : Intermediate in drug synthesis, cleaved under acidic conditions .
- Comparison : Unlike the benzyl carbamate, the Boc group offers orthogonal protection strategies, highlighting the importance of carbamate selection in synthetic design.
Data Table: Comparative Analysis
Biological Activity
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and its antibacterial properties. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 2-(1-methyltriazol-4-yl)ethanol. The resulting carbamate structure features a triazole ring, which is known to enhance biological activity through various mechanisms.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
One of the primary biological activities attributed to this compound is its role as a potent inhibitor of FAAH. FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in pain modulation and neuroprotection.
Research indicates that derivatives of triazole-containing carbamates exhibit significant inhibitory effects on FAAH, with some compounds demonstrating IC50 values in the low nanomolar range. For instance, studies have shown that certain O-(triazol-4-yl)methyl carbamates can inhibit FAAH irreversibly by covalent binding at the active site, leading to increased levels of endocannabinoids in the central nervous system (CNS) and peripheral tissues .
Table 1: FAAH Inhibition Potency of Selected Carbamate Derivatives
Antibacterial Activity
In addition to its role as a FAAH inhibitor, this compound has been evaluated for antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
A study reported that certain derivatives exhibited significant antibacterial effects in microdilution assays, demonstrating low minimum inhibitory concentrations (MICs). The cytotoxicity was assessed using the Artemia salina bioassay, indicating that while some compounds were effective against bacteria, they also had acceptable toxicity profiles .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 8 | |
| Tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate | S. aureus | 16 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the triazole ring and the benzyl moiety can significantly impact both FAAH inhibition and antibacterial efficacy.
Research has shown that specific substitutions can enhance binding affinity to FAAH or improve antibacterial potency. For example, compounds with electron-donating groups on the triazole ring tend to exhibit enhanced inhibitory activity against FAAH due to improved interactions within the enzyme's active site .
Q & A
Q. What are the standard synthetic routes for benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate?
The synthesis typically involves carbamate protection and triazole ring formation. For example, tert-butyl carbamate derivatives can undergo alkylation using bromoalkyl intermediates in the presence of K₂CO₃ and NaI in dioxane under reflux (66–72% yield) . Benzyl chloroformate is often employed for carbamate group introduction, as seen in analogous compounds, with careful control of reaction stoichiometry to avoid overalkylation .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the carbamate backbone and triazole substituents. For example, resonance signals for the benzyl group (δ ~7.3 ppm) and triazole protons (δ ~7.5–8.0 ppm) are critical .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for carbamate derivatives?
Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Combining experimental NMR with ab initio calculations (e.g., density functional theory, DFT) can clarify assignments. For instance, Viveka et al. (2016) used DFT to correlate theoretical and experimental NMR shifts for pyrazole derivatives, resolving ambiguities .
Q. What strategies optimize regioselectivity during triazole ring formation?
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstituted triazole formation. Precise control of catalyst loading (e.g., CuSO₄/sodium ascorbate) and reaction time minimizes byproducts .
- Protecting Group Strategy : Temporary protection of the ethylamine chain with tert-butyl carbamate prevents unwanted side reactions during triazole synthesis .
Q. How does X-ray crystallography using SHELX software aid in structural confirmation?
SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures. For carbamates, hydrogen-bonding networks between the carbamate carbonyl and triazole N-atoms can be visualized, confirming spatial orientation. Sheldrick (2008) highlights its robustness in handling twinned data or high-resolution structures .
Q. What are common side reactions during carbamate protection, and how are they mitigated?
- Overalkylation : Occurs when excess alkylating agent is used. Mitigation involves stepwise addition and monitoring via TLC .
- Racemization : Avoided by using mild conditions (e.g., benzyl trichloroacetimidate), as demonstrated by Barrett & Pilipauskas (1990) for analogous O-benzyl carbamates .
Methodological Considerations
Q. How to analyze conflicting solubility data across studies?
Discrepancies may stem from polymorphic forms or solvent purity. Conduct parallel experiments with standardized solvents (e.g., HPLC-grade DMSO) and characterize crystalline forms via differential scanning calorimetry (DSC) .
Q. What computational tools predict synthetic pathways for derivatives?
Retrosynthesis platforms (e.g., Reaxys) combined with heuristic scoring (e.g., Pistachio/BKMS_METABOLIC databases) prioritize feasible routes. Adjust "Top-N results" settings to balance novelty and practicality .
Application-Oriented Questions
Q. How is this compound utilized as a building block in medicinal chemistry?
Its carbamate group serves as a protease-resistant linker in prodrug design, while the triazole moiety enables targeted interactions (e.g., WDR5 degraders in ). Functionalization at the ethyl chain or benzyl group tailors bioavailability .
Q. What safety protocols are essential during handling?
- Use fume hoods to avoid inhalation of fine particles (based on analogous carbamate safety data) .
- Employ gloveboxes for moisture-sensitive reactions (e.g., tert-butyl carbamate deprotection with trifluoroacetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
